3-Methylimidazolidin-4-one hydrochloride
Description
Properties
IUPAC Name |
3-methylimidazolidin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O.ClH/c1-6-3-5-2-4(6)7;/h5H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRVWPRBMBVQSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CNCC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylimidazolidin-4-one hydrochloride involves the preparation of imidazol-4-ones, which are five-membered heterocyclic rings containing two non-adjacent nitrogen atoms and a carbonyl group . The preparation methods can be categorized into three main transformations:
Condensation Reactions: These involve the reaction of amines with carbonyl compounds.
Aza-Wittig Reactions: These involve the reaction of iminophosphoranes with carbonyl compounds.
Heterocyclic Rearrangements: These involve the rearrangement of existing heterocyclic compounds to form imidazol-4-ones.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Methylimidazolidin-4-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce imidazolone derivatives, while reduction may yield amine derivatives .
Scientific Research Applications
3-Methylimidazolidin-4-one hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic applications, including as a proteasome modulator.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Methylimidazolidin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as a proteasome modulator by binding to the active site of the proteasome and inhibiting its activity . This can lead to the accumulation of ubiquitinated proteins and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
- (2S,5S)-5-Benzyl-2-(tert-butyl)-3-methylimidazolidin-4-one hydrochloride: Features a bulky tert-butyl group at position 2, enhancing steric hindrance and stereoselectivity in catalysis. This compound achieved 56% yield and er = 7:1 in the enantioselective synthesis of suberosanone .
- (5S)-(−)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride: Contains additional methyl groups at positions 2 and 3, increasing rigidity and purity (≥97% chemical purity, ≥98% ee) .
- (S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride : Exhibits 98% purity and 99% ee, with a lower cost (¥239.00/250 mg) compared to tert-butyl derivatives (¥1,099.00/g) .
Substituent Impact :
- tert-Butyl groups improve enantioselectivity but reduce solubility in polar solvents.
- Multiple methyl groups (e.g., 2,2,3-trimethyl derivatives) enhance thermal stability but may limit reactivity due to steric crowding .
Purity and Enantiomeric Excess
Commercial Availability and Cost
- Research-Grade Catalysts: (2S,5S)-5-Benzyl-2-(tert-butyl) derivatives are sold under licensing agreements (e.g., Materia, Inc.) for ~¥1,099.00/g, restricting non-research use .
- Budget Options : (S)-5-Benzyl-2,2,3-trimethyl derivatives are available at ¥239.00/250 mg, offering affordability for academic labs .
Biological Activity
3-Methylimidazolidin-4-one hydrochloride is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and unique chemical properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.
- Molecular Formula : C₄H₉ClN₂O
- Molecular Weight : 136.58 g/mol
- Structure : The compound features a five-membered imidazolidinone ring with a methyl group and a hydrochloride moiety, which contributes to its solubility and reactivity in biological systems.
This compound is primarily studied for its role as a proteasome modulator . Proteasomes are cellular complexes that degrade ubiquitinated proteins, thus regulating various cellular processes including the cell cycle, apoptosis, and signal transduction. The compound interacts with the active site of the proteasome, inhibiting its activity and potentially leading to the accumulation of regulatory proteins that can influence cell fate decisions.
1. Enzyme Inhibition
Research indicates that this compound can inhibit certain enzymes, particularly those involved in metabolic pathways. For instance, it has been investigated for its inhibitory effects on tyrosinase , an enzyme critical for melanin production. In vitro studies have shown that derivatives of this compound exhibit significant inhibition of tyrosinase activity, which is relevant for treating hyperpigmentation disorders .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial and antifungal properties. Preliminary studies suggest that it may exhibit activity against various pathogens, making it a candidate for further development in antimicrobial therapy.
3. Cytotoxicity Studies
Cytotoxicity assays conducted on cell lines such as B16F10 (murine melanoma) have demonstrated that while some analogs derived from this compound show potent inhibitory effects on tyrosinase, they do not exhibit significant cytotoxicity at concentrations below 20 µM. This suggests a favorable therapeutic index for potential applications in dermatological treatments .
Case Study 1: Tyrosinase Inhibition
In a study assessing the efficacy of various analogs derived from this compound, it was found that certain compounds inhibited mushroom tyrosinase activity significantly more than others. For example, one analog demonstrated an IC₅₀ value of M, indicating strong binding affinity at the active site compared to other tested compounds .
| Compound | IC₅₀ (M) | Mechanism |
|---|---|---|
| Analog 1 | Competitive inhibition | |
| Analog 2 | Non-competitive inhibition |
Case Study 2: Proteasome Modulation
In another investigation focusing on the proteasome modulation capabilities of this compound, researchers observed that treatment led to increased levels of p53 and other regulatory proteins involved in apoptosis pathways. This effect was attributed to the compound's ability to inhibit proteasomal degradation processes .
Q & A
Q. What are the standard synthetic routes for 3-Methylimidazolidin-4-one hydrochloride, and what key reaction conditions are required?
The synthesis typically involves multi-step organic reactions, starting with condensation of substituted amines and carbonyl compounds. For example, reactions may use nitrosating agents (e.g., NaNO₂ in acidic conditions) or cyclization of imidazolidinone precursors. Key conditions include:
- Temperature control : Reactions often proceed at 0–5°C to prevent side reactions (e.g., over-nitrosation).
- Inert atmosphere : Nitrogen or argon is used to avoid oxidation of intermediates.
- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile enhance reaction rates .
Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography is critical to isolate the hydrochloride salt.
Q. How should researchers handle and store this compound to ensure stability and safety?
- Handling : Use enclosed systems or fume hoods to minimize inhalation/contact. Wear nitrile gloves, safety goggles, and lab coats. Avoid skin exposure, as hydrochloride salts can cause irritation .
- Storage : Keep in sealed, light-resistant containers under dry conditions (desiccated environment). Store at 2–8°C to prevent hydrolysis or decomposition. Avoid proximity to strong oxidizers or heat sources .
Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify proton environments and carbon frameworks, respectively. For example, the methyl group on the imidazolidinone ring appears as a singlet (~δ 2.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 161.1 for the free base).
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) assesses purity (>98% by area normalization) .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound during synthesis, particularly in multi-step reactions?
- Stepwise monitoring : Use TLC or in-situ IR to track intermediate formation. Adjust stoichiometry if intermediates stall (e.g., excess HCl to protonate amines).
- By-product mitigation : Washing with cold water removes hydrophilic impurities (e.g., diethylammonium chloride) .
- Catalyst optimization : Transition metal catalysts (e.g., Pd/C for hydrogenation) or acid scavengers (e.g., molecular sieves) improve efficiency .
Q. What strategies are effective in resolving contradictory data regarding the biological activity of this compound derivatives?
- Dose-response profiling : Conduct assays across a concentration gradient (e.g., 0.1–100 µM) to identify non-linear effects.
- Structural analogs : Compare activity of methyl-substituted vs. unsubstituted imidazolidinones to isolate functional group contributions.
- Enzyme inhibition assays : Use fluorogenic substrates to quantify inhibition constants (Kᵢ) for targets like cyclooxygenase or xanthine oxidase .
Q. What are the critical considerations for designing experiments to assess the compound's stability under various pH and temperature conditions?
- pH-dependent degradation : Incubate samples in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC; acidic conditions often accelerate hydrolysis of the imidazolidinone ring .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures (>150°C typically indicates robustness) .
Q. How can computational modeling be applied to predict the reactivity of this compound in novel reaction environments?
- DFT calculations : Simulate transition states for nucleophilic attacks (e.g., at the carbonyl group) using software like Gaussian.
- Molecular docking : Predict binding affinities to biological targets (e.g., kinases) via AutoDock Vina, focusing on hydrogen-bond interactions with the hydrochloride moiety .
Q. What methodologies are recommended for analyzing and mitigating the formation of by-products during synthesis?
- LC-MS/MS : Identify by-products (e.g., dimerized species or oxidation products) and adjust reaction conditions (e.g., lower temperature).
- Scavenger resins : Use polymer-bound reagents (e.g., QuadraSil™ AP for acid scavenging) to trap reactive intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
